

Toxicological Profile of S6821: An In-depth Technical Guide

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Compound of Interest

Compound Name: S6821

Cat. No.: B8483975

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This technical guide provides a comprehensive overview of the toxicological data for **S6821**, a novel bitter modifying flavor compound. The information presented is compiled from a pivotal study that evaluated the safety of **S6821** for its intended use in food and beverage applications. All studies were conducted in compliance with Good Laboratory Practices (GLP) regulations as set forth by the United States Food and Drug Administration (FDA) and adhere to the guidelines of the Organisation for Economic Co-operation and Development (OECD).

Executive Summary

S6821 has undergone a battery of toxicological assessments to establish its safety profile. These evaluations include studies on genotoxicity, subchronic oral toxicity, and developmental toxicity. The compound was found to be non-mutagenic and non-clastogenic in both in vitro and in vivo assays. Subchronic and developmental toxicity studies in rats established high No-Observed-Adverse-Effect-Levels (NOAELs), indicating a low order of toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from the toxicological evaluation of **S6821**.

Table 1: Genotoxicity and Mutagenicity of **S6821**

Assay Type	Test System	Concentration/ Dose Range	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium (5 strains) & Escherichia coli	50 to 5000 μ g/plate	With and Without	Non- mutagenic[1]
In Vitro Chromosome Aberration Test	Human Peripheral Blood Lymphocytes	Not specified	With and Without	Non- clastogenic[1]
In Vivo Micronucleus Test	Male CD-1 Mice (Bone Marrow)	Not specified	N/A	No induction of micronuclei[1]

Table 2: Subchronic and Developmental Toxicity of **S6821** in Rats

Study Type	Duration	Species/Se x	Dose Levels (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Key Findings
90-Day Subchronic Oral Toxicity	90 consecutive days	Rats	Not specified (highest dose was 100)	100 (highest dose tested)	No adverse effects observed.[1]
Development al Toxicity	Gestation	Pregnant Rats	Not specified (highest dose was 1000)	1000 (maternal and development al)	No maternal toxicity or adverse effects on fetal morphology. [1]

Experimental Protocols

While the full detailed protocols were not publicly available, the following summaries are based on the descriptions provided in the primary toxicological evaluation publication. The studies were conducted in accordance with relevant OECD guidelines and FDA GLP regulations (21 CFR Part 58).

Bacterial Reverse Mutation Assay (Ames Test)

The assay was performed to assess the mutagenic potential of **S6821** by measuring its ability to induce reverse mutations at selected loci of several strains of *Salmonella typhimurium* and *Escherichia coli*. The experiment was conducted with and without a metabolic activation system (S9 mix) to account for the metabolic conversion of the test substance into potentially mutagenic metabolites.

In Vitro Chromosome Aberration Test

This test was conducted to determine if **S6821** could induce structural chromosomal aberrations in cultured human peripheral blood lymphocytes. The study was performed with and without S9 metabolic activation.

In Vivo Micronucleus Test

Male CD-1 mice were administered **S6821** to evaluate its potential to induce chromosomal damage in bone marrow polychromatic erythrocytes. The incidence of micronucleated polychromatic erythrocytes (mnPCEs) was compared between treated and control groups.

90-Day Subchronic Oral Toxicity Study

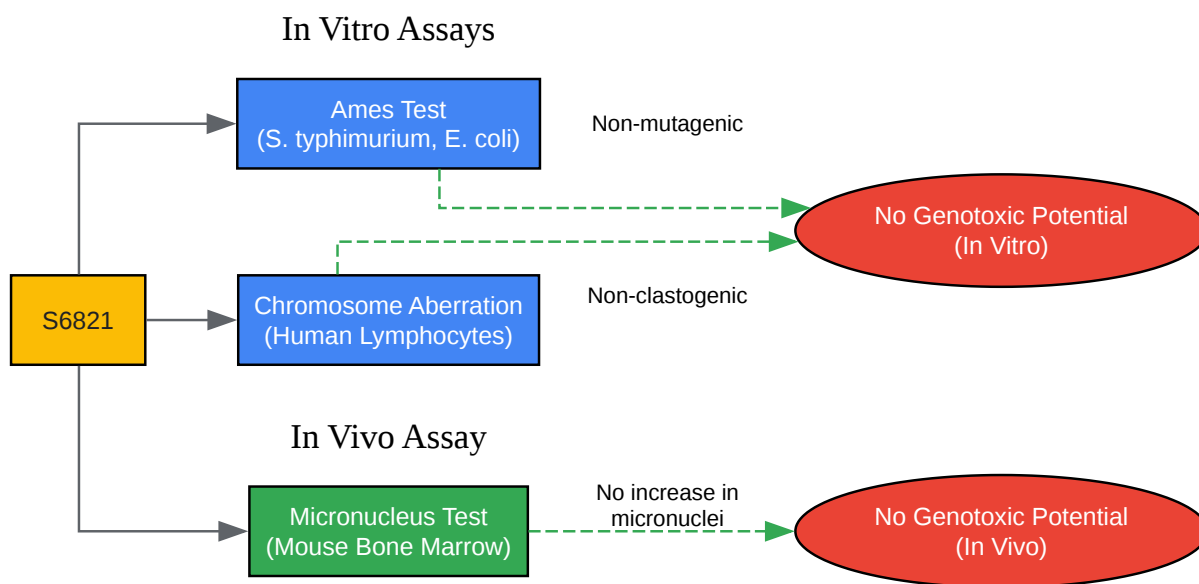
Rats were administered **S6821** daily for 90 consecutive days. The study was designed to identify any potential adverse effects from repeated, long-term exposure. Key endpoints likely included clinical observations, body weight changes, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology.

Developmental Toxicity Study

Pregnant rats were administered **S6821** during the period of gestation. This study aimed to assess the potential for maternal toxicity and any adverse effects on embryo-fetal development, including external, visceral, and skeletal malformations.

Visualizations

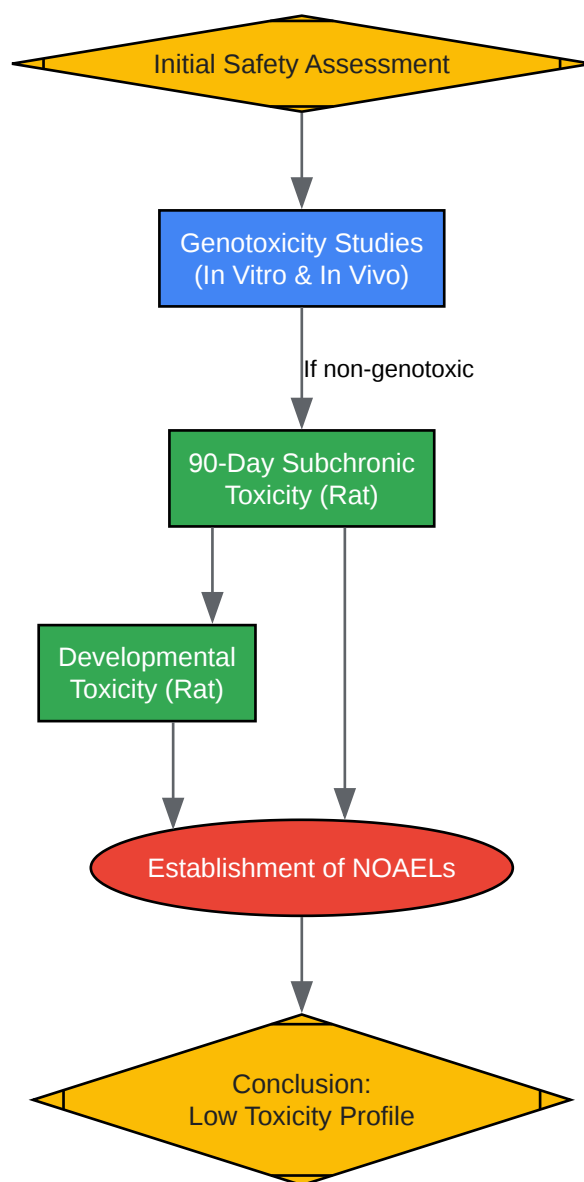
Experimental Workflow for Genotoxicity Assessment



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Caption: Workflow for the assessment of the genotoxic potential of **S6821**.

Logical Flow for Toxicity Study Progression



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Caption: Logical progression of toxicological studies for **S6821**.

Metabolic Pathway of S6821 in Rats



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Caption: Simplified metabolic pathway of **S6821** in rats.[1]

Conclusion

The comprehensive toxicological assessment of **S6821** demonstrates a favorable safety profile under the tested conditions. The compound is not genotoxic and exhibits low systemic toxicity in subchronic and developmental studies in rats, with high NOAELs established. This body of evidence supports the safety of **S6821** for its intended use as a flavor modifier.

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References

- 1. 21 CFR Part 58 – Good Laboratory Practice (GLP) (Glossary) | SG Systems Global [sgsystemsglobal.com]
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